molecular formula C19H21N3O3 B4745514 N-[3-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide

N-[3-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide

Cat. No. B4745514
M. Wt: 339.4 g/mol
InChI Key: ZEXRTZITXDQTFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential therapeutic and research applications due to its unique pharmacological properties. In

Mechanism of Action

N-[3-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide acts as a partial agonist at the serotonin receptor, specifically the 5-HT2A and 5-HT2B subtypes. It has been shown to increase the release of serotonin and other neurotransmitters in the brain, leading to changes in mood, cognition, and behavior. N-[3-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide also has affinity for the dopamine and norepinephrine transporters, which may contribute to its effects on mood and behavior.
Biochemical and Physiological Effects
N-[3-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide has been shown to produce a range of biochemical and physiological effects in animal models and human subjects. These effects include changes in locomotor activity, body temperature, heart rate, blood pressure, and respiration. N-[3-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide has also been shown to produce changes in mood, cognition, and behavior, including increased sociability, euphoria, and alertness.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide in scientific research is its high affinity for the serotonin receptor, which makes it a useful tool for studying the mechanisms of serotonin signaling in the brain. N-[3-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide is also relatively easy to synthesize and has a long shelf life, which makes it a convenient compound for laboratory experiments. However, one of the limitations of using N-[3-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide is its potential for toxicity and adverse effects, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on N-[3-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide. One area of interest is the development of new compounds that target the serotonin receptor with greater specificity and selectivity. Another area of interest is the use of N-[3-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide in combination with other compounds to explore the interactions between different neurotransmitter systems in the brain. Additionally, further research is needed to explore the potential therapeutic applications of N-[3-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide in the treatment of mood disorders and other psychiatric conditions.
Conclusion
In conclusion, N-[3-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide is a synthetic compound that has been widely studied for its potential applications in scientific research. It has a unique pharmacological profile that makes it a useful tool for studying the mechanisms of serotonin signaling in the brain. N-[3-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide has a range of biochemical and physiological effects, and has potential for use in the development of new therapeutic agents for the treatment of mood disorders and other psychiatric conditions. However, further research is needed to fully explore the potential of this compound and its derivatives.

Scientific Research Applications

N-[3-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the serotonin receptor, which makes it a useful tool for studying the mechanisms of serotonin signaling in the brain. N-[3-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide has also been used in studies investigating the role of serotonin in the regulation of mood, cognition, and behavior.

properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-24-16-10-9-13(12-17(16)25-2)19(23)20-11-5-8-18-21-14-6-3-4-7-15(14)22-18/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXRTZITXDQTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCCC2=NC3=CC=CC=C3N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-[3-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-[3-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-[3-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[3-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-[3-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.